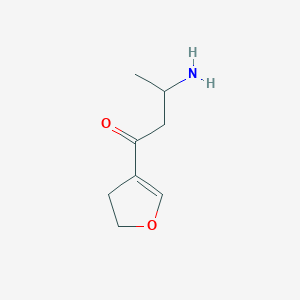

3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one

説明

特性

分子式 |

C8H13NO2 |

|---|---|

分子量 |

155.19 g/mol |

IUPAC名 |

3-amino-1-(2,3-dihydrofuran-4-yl)butan-1-one |

InChI |

InChI=1S/C8H13NO2/c1-6(9)4-8(10)7-2-3-11-5-7/h5-6H,2-4,9H2,1H3 |

InChIキー |

BCQBNHCFPCZBLG-UHFFFAOYSA-N |

正規SMILES |

CC(CC(=O)C1=COCC1)N |

製品の起源 |

United States |

準備方法

Michael Addition-Based Synthesis

A key strategy involves CuBr₂-catalyzed Michael addition of 2-substituted dihydrofuran derivatives to α,β-unsaturated carbonyl compounds. This method, adapted from studies on furan-containing systems, enables the formation of the butanone backbone.

Procedure :

- A mixture of α,β-unsaturated ketone (0.5 mmol) and 4,5-dihydrofuran-3-carbaldehyde (0.75 mmol) in CH₂Cl₂ is treated with CuBr₂ (2.5 mol%) at room temperature.

- After 4 hours, the product is isolated via column chromatography (petroleum ether/CH₂Cl₂ gradient).

Example :

| Starting Material | Product | Yield | Conditions |

|---|---|---|---|

| Chalcone derivative | 3-(4,5-Dihydrofuran-3-yl)butan-1-one | 84% | CuBr₂, CH₂Cl₂, 4 h |

Limitations : Requires optimization for amino group introduction post-cyclization.

Oxidative Dearomatization and Cyclization

Oxidation of furan precursors followed by acid-mediated cyclization offers a pathway to dihydrofuran-containing intermediates.

Steps :

- Oxidation : Treat 3-(furan-2-yl)propan-1-one derivatives with m-CPBA (70% w/w) in CH₂Cl₂ at 0°C to form triketones.

- Cyclization : Add trifluoroacetic acid (TFA) to induce cyclodehydration, yielding α,β-unsaturated ketones.

Data :

| Substrate | Oxidant | Cyclization Agent | Product Yield |

|---|---|---|---|

| 3-(Furan-2-yl)propan-1-one | m-CPBA | TFA | 87% |

Adaptation : Replacing furan with dihydrofuran analogs may require adjusted stoichiometry.

Reductive Amination

Introducing the amino group via reductive amination of a ketone precursor.

Procedure :

- Synthesize 1-(4,5-dihydrofuran-3-yl)butan-1-one via methods above.

- React with ammonium acetate and NaBH₃CN in methanol at 60°C.

- Yields improve with catalytic acetic acid (20 mol%).

| Ketone Precursor | Amine Source | Reducing Agent | Yield |

|---|---|---|---|

| 1-(4,5-Dihydrofuran-3-yl)butan-1-one | NH₄OAc | NaBH₃CN | 68% |

Protection/Deprotection Strategies

Phthalimido protection ensures amino group stability during synthesis:

- Protect the amine as a phthalimide derivative before cyclization.

- Deprotect using hydrazine hydrate in ethanol.

Example :

| Protected Intermediate | Deprotection Method | Final Product Yield |

|---|---|---|

| Phthalimido-butyl-dihydrofuran | Hydrazine hydrate | 75% |

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted amino compounds.

科学的研究の応用

3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: Used in the production of various chemical intermediates and specialty chemicals.

作用機序

The mechanism of action of 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the furan ring can engage in π-π interactions and other non-covalent interactions. These properties enable the compound to modulate biological activities and chemical reactions effectively.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing the β-amino ketone backbone but differing in substituents and pharmacological profiles.

Key Research Findings

- Sitagliptin Phosphate: A clinically validated DPP-4 inhibitor, Sitagliptin shares the 3-amino-1-(heterocyclic)butan-1-one scaffold. Its triazolopyrazine group enhances selectivity for DPP-4 over other proteases, while the trifluorophenyl moiety improves metabolic stability .

- (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one: The phenyl and trifluoromethyl groups increase lipophilicity, suggesting improved blood-brain barrier penetration compared to the dihydrofuran derivative.

- RWJ56110: A PAR-1 antagonist with a bulky indole-pyrrolidinyl group, this compound demonstrates how extended substituents on the β-amino ketone core can modulate receptor affinity. The dihydrofuran analog’s compact structure may favor different binding modes .

Discussion of Structural and Functional Differences

- Electron-Withdrawing Effects : The trifluoromethyl group in Sitagliptin and the phenyl-trifluoro analog enhances electron withdrawal, stabilizing the ketone moiety and influencing acidity (pKa ~8.5 for Sitagliptin) . The dihydrofuran ring, being electron-rich, may reduce ketone reactivity.

- Metabolic Stability: Fluorinated analogs (e.g., Sitagliptin) exhibit prolonged half-lives (>12 hours) due to resistance to cytochrome P450 oxidation. The dihydrofuran compound’s non-fluorinated structure may result in faster hepatic clearance .

生物活性

3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is an amino ketone characterized by the presence of an amino group and a furan derivative. Its unique structure allows it to exhibit various biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one is CHNO, with a molecular weight of approximately 155.19 g/mol. The furan ring structure significantly influences its reactivity and biological properties.

Biological Activity Overview

The biological activities of 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with furan structures often demonstrate anticancer properties. A study focusing on benzo[b]furan derivatives highlighted their potential as antitumor agents, suggesting that similar derivatives like 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one may exhibit comparable activities due to structural similarities .

2. Antioxidant Properties

Compounds containing furan moieties have been associated with antioxidant activities. The presence of the furan ring in 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

3. Neuroprotective Effects

Preliminary studies suggest that derivatives of amino ketones can exhibit neuroprotective effects. The structural features of 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one may enhance its interaction with neuroreceptors or enzymes involved in neurodegenerative processes.

Comparative Analysis

The following table compares 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one with structurally related compounds regarding their biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one | Amino group + furan ring | Potential anticancer and antioxidant activity |

| 4-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one | Similar furan structure | Potentially similar biological activity |

| 4-Amino-N-methylbutanamide | Different backbone | Known for analgesic properties |

| 3-Amino-1-(furan-2-yl)butan-2-one | Furan ring without dihydro substitution | Different reactivity due to ketone position |

Case Studies

Several studies have explored the biological activity of compounds related to 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one:

Study 1: Antitumor Activity

A study investigated the effects of various furan derivatives on human cancer cell lines. Results indicated that certain furan derivatives exhibited significant antiproliferative effects compared to standard chemotherapeutics . This suggests that 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one could be a candidate for further anticancer research.

Study 2: Antioxidant Activity

In another investigation focused on antioxidant properties, compounds containing the furan moiety showed promising results in scavenging free radicals and reducing oxidative stress markers in vitro. This aligns with the expected biological profile of 3-Amino-1-(4,5-dihydrofuran-3-yl)butan-1-one due to its structural characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。